molecular formula C21H27ClN2O2 B4696249 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide

Cat. No. B4696249
M. Wt: 374.9 g/mol
InChI Key: AHAYFWSXPWCOEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as A-769662, and it has shown promising results in various studies as a potential treatment for metabolic disorders.

Mechanism of Action

A-769662 works by activating AMPK, which is a cellular energy sensor that regulates metabolic pathways in response to changes in cellular energy status. Activation of AMPK leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, which can improve insulin sensitivity and reduce the risk of metabolic disorders.
Biochemical and Physiological Effects:
A-769662 has been shown to have several biochemical and physiological effects, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. These effects can improve insulin sensitivity and reduce the risk of metabolic disorders such as diabetes, obesity, and metabolic syndrome.

Advantages and Limitations for Lab Experiments

One advantage of using A-769662 in lab experiments is its specificity for AMPK activation, which allows researchers to study the effects of AMPK activation on various metabolic pathways. However, one limitation of using A-769662 is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on A-769662, including:
1. Investigating its potential therapeutic applications in other metabolic disorders beyond diabetes, obesity, and metabolic syndrome.
2. Studying its effects on other cellular pathways beyond energy metabolism.
3. Developing more efficient synthesis methods to increase its availability for research purposes.
4. Investigating its potential as a drug candidate for the treatment of metabolic disorders.
Conclusion:
In conclusion, A-769662 is a chemical compound that has shown promising results in scientific research as a potential treatment for metabolic disorders. Its activation of AMPK leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, which can improve insulin sensitivity and reduce the risk of metabolic disorders. Further research is needed to fully understand its potential therapeutic applications and to develop more efficient synthesis methods.

Scientific Research Applications

A-769662 has been extensively studied for its potential therapeutic applications in metabolic disorders such as diabetes, obesity, and metabolic syndrome. It has been shown to activate AMP-activated protein kinase (AMPK), a key enzyme involved in energy metabolism and glucose uptake. Activation of AMPK leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, which can improve insulin sensitivity and reduce the risk of metabolic disorders.

properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN2O2/c1-6-24(7-2)17-8-9-19(14(3)10-17)23-20(25)13-26-18-11-15(4)21(22)16(5)12-18/h8-12H,6-7,13H2,1-5H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAYFWSXPWCOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)COC2=CC(=C(C(=C2)C)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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